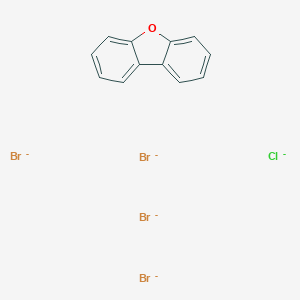
Dibenzofuran, tetrabromochloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzofuran, tetrabromochloro- (DBF-TBC) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DBF-TBC is a halogenated aromatic compound that is synthesized through a multi-step process involving the reaction of dibenzofuran with bromine and chlorine.
Applications De Recherche Scientifique
Dibenzofuran, tetrabromochloro- has a wide range of potential applications in scientific research. It has been used as a flame retardant in various materials, including plastics, textiles, and electronics. Dibenzofuran, tetrabromochloro- has also been used as a reactive intermediate in organic synthesis. In addition, Dibenzofuran, tetrabromochloro- has been shown to have anticancer and antiviral properties, making it a potential candidate for drug development.
Mécanisme D'action
Dibenzofuran, tetrabromochloro- exerts its biological effects through the inhibition of protein kinase C (PKC). PKC is a family of enzymes that play a critical role in cellular signaling pathways. Inhibition of PKC by Dibenzofuran, tetrabromochloro- leads to the disruption of cellular signaling pathways, resulting in the inhibition of cell growth and proliferation.
Effets Biochimiques Et Physiologiques
Dibenzofuran, tetrabromochloro- has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer. Dibenzofuran, tetrabromochloro- has also been shown to have antiviral properties, inhibiting the replication of the hepatitis C virus. In addition, Dibenzofuran, tetrabromochloro- has been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Dibenzofuran, tetrabromochloro- in lab experiments is its specificity for PKC inhibition. This allows for the selective inhibition of cellular signaling pathways, providing a more targeted approach to studying cellular processes. However, the complex synthesis method and high cost of Dibenzofuran, tetrabromochloro- can be a limitation for lab experiments.
Orientations Futures
There are several future directions for the use of Dibenzofuran, tetrabromochloro- in scientific research. One potential application is in the development of anticancer drugs. Dibenzofuran, tetrabromochloro- has been shown to have potent anticancer properties, and further research could lead to the development of novel cancer therapies. In addition, Dibenzofuran, tetrabromochloro- could be used in the development of antiviral drugs, particularly for the treatment of hepatitis C. Further research is also needed to fully understand the biochemical and physiological effects of Dibenzofuran, tetrabromochloro-, and to explore its potential applications in other areas of scientific research.
Conclusion
In conclusion, Dibenzofuran, tetrabromochloro- is a halogenated aromatic compound that has gained significant attention in recent years due to its potential applications in scientific research. The complex synthesis method and high cost of Dibenzofuran, tetrabromochloro- can be a limitation for lab experiments, but its specificity for PKC inhibition provides a more targeted approach to studying cellular processes. Dibenzofuran, tetrabromochloro- has a wide range of potential applications in scientific research, including as a flame retardant, reactive intermediate in organic synthesis, and potential anticancer and antiviral drug candidate. Further research is needed to fully understand the biochemical and physiological effects of Dibenzofuran, tetrabromochloro-, and to explore its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of Dibenzofuran, tetrabromochloro- involves a multi-step process that begins with the reaction of dibenzofuran with bromine and chlorine. The reaction of dibenzofuran with bromine and chlorine results in the formation of dibromochlorodibenzofuran. Further bromination and chlorination of dibromochlorodibenzofuran leads to the formation of Dibenzofuran, tetrabromochloro-. The synthesis method is complex and requires specialized equipment and expertise.
Propriétés
Numéro CAS |
107227-51-0 |
|---|---|
Nom du produit |
Dibenzofuran, tetrabromochloro- |
Formule moléculaire |
C12H8Br4ClO-5 |
Poids moléculaire |
523.3 g/mol |
Nom IUPAC |
dibenzofuran;tetrabromide;chloride |
InChI |
InChI=1S/C12H8O.4BrH.ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;;;;;/h1-8H;5*1H/p-5 |
Clé InChI |
JDJMYFQHIRWODA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Br-].[Br-].[Br-].[Br-] |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Br-].[Br-].[Br-].[Br-] |
Synonymes |
TETRABROMO-MONOCHLORODIBENZOFURAN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-({[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B22625.png)

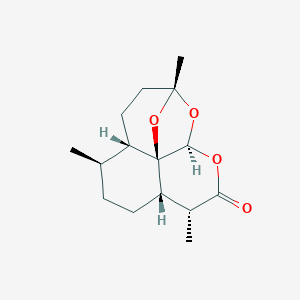
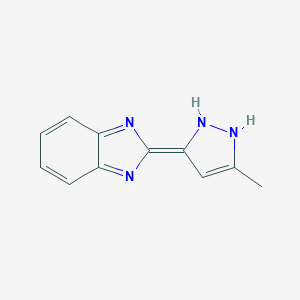

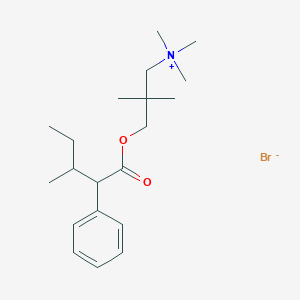

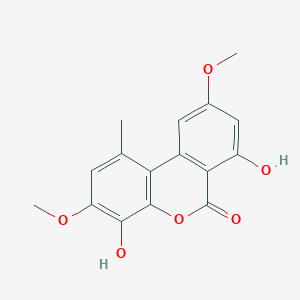
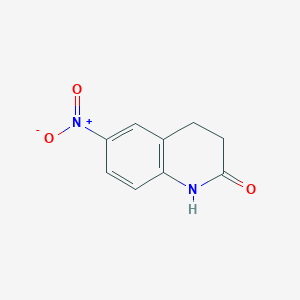


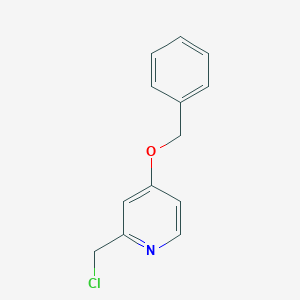
![(2S,3S,4S,5R,6S)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B22668.png)